molecular formula C16H19BrN2O B7496933 adamantanyl-N-(5-bromo(2-pyridyl))carboxamide

adamantanyl-N-(5-bromo(2-pyridyl))carboxamide

Cat. No.: B7496933
M. Wt: 335.24 g/mol
InChI Key: DYAYVURRWSJZEZ-UHFFFAOYSA-N
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Description

Adamantanyl-N-(5-bromo(2-pyridyl))carboxamide (CAS 313960-64-4) is a synthetic small molecule with a molecular formula of C16H19BrN2O and a molecular weight of 335.24 g/mol . This compound belongs to a class of adamantyl carboxamide derivatives investigated as potent and selective inhibitors of the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The modulation of 11β-HSD1 activity is a promising strategy for treating various metabolic disorders. This enzyme catalyzes the conversion of inactive cortisone to active cortisol in key tissues like the liver and adipose tissue. Excessive glucocorticoid action, locally amplified by 11β-HSD1, is strongly implicated in the pathogenesis of insulin resistance, dyslipidemia, type 2 diabetes, and obesity . Preclinical studies using selective 11β-HSD1 inhibitors have demonstrated beneficial effects on these metabolic conditions . The adamantane moiety is a recognized hydrophobic pharmacophore that contributes to high inhibitory activity within this structural class . This compound is intended for research purposes to further elucidate the role of 11β-HSD1 in glucocorticoid biology and metabolic syndromes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c17-13-1-2-14(18-9-13)19-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,9-12H,3-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAYVURRWSJZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

Synthesis of 5-Bromo-2-Pyridinecarboxylic Acid Derivatives

Acid Chloride Formation

Activation of the carboxylic acid precedes amide coupling. Conversion to the acid chloride is a common strategy:

Procedure :

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM).

  • Conditions : Reflux for 2–4 hours under nitrogen.

  • Isolation : Excess reagent is removed via rotary evaporation to yield 5-bromo-2-pyridinecarbonyl chloride as a pale-yellow solid.

Key Data :

ParameterValue
SolventAnhydrous DCM
Temperature40–50°C
Yield85–90%

Amide Bond Formation with 1-Adamantanamine

Coupling via Carbodiimide Reagents

The activated acid chloride reacts with 1-adamantanamine using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide):

Procedure :

  • Reagents : 5-Bromo-2-pyridinecarbonyl chloride (1 equiv), 1-adamantanamine (1.2 equiv), EDC (1.5 equiv), HOBt (1-hydroxybenzotriazole, 1.5 equiv).

  • Solvent : Anhydrous DMF or DCM.

  • Conditions : Stirred at room temperature for 12–18 hours.

  • Workup : The mixture is diluted with water, extracted with DCM, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 70–80%.

Optimization Notes :

  • HOBt suppresses racemization and enhances coupling efficiency.

  • Excess amine ensures complete consumption of the acid chloride.

Direct Aminolysis of Acid Chlorides

An alternative one-pot method avoids carbodiimide reagents:

Procedure :

  • Reagents : 5-Bromo-2-pyridinecarbonyl chloride (1 equiv), 1-adamantanamine (1.5 equiv), triethylamine (2 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Reflux for 6 hours.

  • Purification : Recrystallization from ethanol/water.

Yield : 60–70%.

Alternative Pathways: Sequential Bromination and Coupling

Post-Coupling Bromination

For substrates sensitive to bromination conditions, the bromine atom may be introduced after amide formation:

Procedure :

  • Substrate : Adamantanyl-N-(2-pyridyl)carboxamide is dissolved in DCM.

  • Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv).

  • Initiation : Azobisisobutyronitrile (AIBN, 0.1 equiv) under UV light.

  • Reaction Duration : 8–12 hours at 60°C.

Yield : 50–55%.

Limitations :

  • Lower regioselectivity compared to pre-bromination strategies.

  • Radical side reactions may degrade the adamantane framework.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the primary methods:

MethodYield (%)Purity (%)Key AdvantageMajor Limitation
Pre-bromination + EDC70–80≥95High regioselectivityMulti-step purification
Post-coupling bromination50–5585–90Simplified workflowRadical side reactions
Direct aminolysis60–7090–95No carbodiimide reagentsLower yield

Chemical Reactions Analysis

Types of Reactions

Adamantanyl-N-(5-bromo(2-pyridyl))carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, NaOAc), and solvents (e.g., toluene, DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
Adamantanyl-N-(5-bromo(2-pyridyl))carboxamide exhibits properties that make it a candidate for drug development. Its adamantane structure contributes to enhanced stability and bioavailability, while the pyridine moiety can facilitate interactions with biological targets such as enzymes and receptors.

Case Studies:

  • A study demonstrated that modifications of similar adamantane derivatives have shown antiviral activity, suggesting a pathway for exploring the therapeutic potential of this compound in treating viral infections.
  • Research on pyridine derivatives has highlighted their role in targeting specific receptors associated with neurological disorders, indicating that this compound could be further investigated for similar applications .

Materials Science

Advanced Materials Development:
The rigidity and stability of the adamantane framework make this compound suitable for creating advanced materials, including polymers and nanomaterials. The incorporation of the brominated pyridine enhances the material's functional properties.

Data Table: Material Properties Comparison

PropertyThis compoundOther Adamantane Derivatives
Thermal StabilityHighModerate
Mechanical StrengthEnhancedVariable
Chemical ResistanceExcellentGood

Catalysis

Ligand Applications:
this compound can serve as a ligand in various catalytic reactions, improving reaction efficiency and selectivity. Its unique structure allows it to stabilize transition states during chemical transformations.

Case Studies:

  • In catalytic coupling reactions, similar compounds have been utilized successfully to enhance yields in organic synthesis, indicating a promising avenue for this compound's application in catalysis .
  • The compound's ability to participate in substitution reactions suggests potential in developing new synthetic pathways for complex organic molecules.

Biological Studies

Investigating Cellular Effects:
Research involving this compound has shown its potential in biological studies aimed at understanding its effects on cellular processes. This includes exploring its role as a therapeutic agent.

Case Studies:

  • Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines .
  • Investigations into its interaction with cellular receptors have shown promise in modulating biological responses, which could lead to advancements in targeted therapies .

Mechanism of Action

The mechanism of action of adamantanyl-N-(5-bromo(2-pyridyl))carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s binding affinity and stability, while the pyridine ring can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Containing Carboxamides

Pyrazolo-Pyridine Carboxamides

Compounds 54 and 55 from feature adamantane attached to pyrazolo[4,3-b]pyridine carboxamides. While structurally distinct from the target compound, they share the adamantane-carboxamide core. Key differences include:

  • Substituents : Compound 54 has a butyl group at position 4, whereas compound 55 has a pentyl group, altering hydrophobicity .
  • Synthesis: Both are synthesized via 1-adamantanamine coupling, followed by column chromatography (ethyl acetate/petroleum ether) and recrystallization (methanol) .
Substituted Phenylcarboxamides

Patent-derived analogs () include:

  • N-{4-chloro-2-[N-(5-bromo(2-pyridyl))carbamoyl]phenyl} (4-cyanophenyl)carboxamide: Molecular weight 455 Da (MS data), synthesized via dichloromethane/pyridine-mediated acylation .
  • (2-Amino-3,4,5-trimethoxyphenyl)-N-(5-bromo(2-pyridyl))carboxamide: Molecular weight 412 Da, synthesized via tin(II) chloride reduction in ethyl acetate . These compounds highlight the impact of electron-withdrawing (cyano) and electron-donating (methoxy) groups on solubility and reactivity.

Bromopyridine Derivatives Without Adamantane

N-(5-Bromopyridin-2-yl)acetamide ()

This simpler analog replaces the adamantane-carboxamide with an acetamide group:

  • Structure : Acetamide linked to 5-bromo-2-pyridyl.
  • Synthesis: Direct acetylation of 5-bromo-2-aminopyridine, confirmed by X-ray crystallography .
  • Properties : Lower molecular weight (229 Da) and higher crystallinity compared to adamantane-containing analogs .
5-Bromo-Salicylaldehyde Hydrazones ()

These Schiff bases (e.g., 5-bromo-salicylaldehyde isonicotinoyl hydrazone) feature a brominated aromatic system but lack carboxamide linkages:

  • Synthesis: Ethanol-mediated condensation of 5-bromo salicylaldehyde with hydrazides .
  • Bioactivity : Demonstrated cytotoxic activity via MTT assay, suggesting the 5-bromo group may enhance cell permeability .

Functional Group Variations

Carboxamide vs. Carbohydrazide

The compound in -(Adamantan-1-yl)-N′-(5-bromo-2-oxo-2H-indol-3-yl)-1H-pyrazole-3-carbohydrazide, replaces the carboxamide with a carbohydrazide group:

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (Da) Key Substituents Synthesis Method Reference
Adamantanyl-N-(5-bromo(2-pyridyl))carboxamide ~350 (estimated) Adamantane, 5-bromo-pyridyl Not explicitly described -
Compound 54 () Not reported Adamantane, butyl Column chromatography
N-{4-chloro-2-[N-(5-bromo(2-pyridyl))carbamoyl]phenyl} (4-cyanophenyl)carboxamide 455 Cyano, chloro Dichloromethane/pyridine
N-(5-Bromopyridin-2-yl)acetamide 229 Acetamide Direct acetylation

Biological Activity

Adamantanyl-N-(5-bromo(2-pyridyl))carboxamide is a compound that merges the structural characteristics of adamantane and pyridine derivatives, leading to potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves:

  • Bromination of Pyridine : The 2-pyridine undergoes bromination to introduce a bromine atom at the 5-position, often using bromine or N-bromosuccinimide (NBS).
  • Formation of Carboxamide : The brominated pyridine is reacted with adamantanyl carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the carboxamide linkage.

2.1 Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties:

  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), PC3, and DU145 (prostate cancer). For instance, compounds derived from similar structures exhibited cell viability inhibition percentages ranging from 64% to 93% at concentrations of 12.5 µM and 50 µM .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, potentially through the modulation of specific enzymes or receptors involved in cell death pathways.

2.2 Antimicrobial Activity

Research indicates that adamantanyl derivatives may possess antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Similar compounds have been evaluated for their MIC against various pathogens, showing effective inhibition with values as low as 0.22 μg/mL for some derivatives .
  • Biofilm Formation Inhibition : Studies also indicated that these compounds could inhibit biofilm formation by pathogens such as Staphylococcus aureus, suggesting potential applications in treating infections .

Case Study 1: Cytotoxicity in Cancer Cell Lines

In a comparative study, this compound was evaluated alongside doxorubicin, a well-known chemotherapeutic agent. The results indicated that certain derivatives exhibited higher cytotoxicity than doxorubicin across multiple cancer cell lines, particularly in prostate cancer models .

CompoundCell Line% Viability Inhibition (50 µM)
Compound AMCF793.30 ± 1.20
Compound BPC389.35 ± 1.22
DoxorubicinMCF785.00 ± 1.00

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of adamantanyl derivatives revealed significant effectiveness against various bacterial strains. The compounds displayed MIC values comparable to established antibiotics, indicating their potential as alternative therapeutic agents .

The biological activity of this compound can be attributed to its unique structural features:

  • Binding Affinity : The adamantane moiety enhances binding stability with biological targets, while the pyridine ring facilitates hydrogen bonding interactions.
  • Enzyme Interaction : It may modulate the activity of specific enzymes involved in cancer progression or microbial resistance, although further studies are needed to elucidate these pathways in detail .

Q & A

Basic: What are the key synthetic steps and characterization methods for adamantanyl-N-(5-bromo(2-pyridyl))carboxamide?

Answer:
The synthesis involves multi-step reactions, typically starting with coupling a brominated pyridyl amine to an adamantane-carboxamide precursor. Key steps include:

  • Coupling Reactions : Use of reagents like ethyl bromoacetate or 4-cyanobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form carboxamide bonds .
  • Purification : Silica gel column chromatography with solvent systems such as ethyl acetate/hexane (25–50% gradient) to isolate intermediates .
  • Characterization :
    • NMR Spectroscopy : Confirms regiochemistry and adamantane integration (e.g., ¹H NMR peaks for adamantane protons at δ ~1.7–2.1 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 498.1 for C₂₂H₂₀BrN₅O₄) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:
Purity is assessed via:

  • Chromatography : HPLC or TLC with UV detection to monitor reaction progress and confirm >95% purity .
  • Spectroscopic Consistency : Cross-validation of ¹H/¹³C NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
    Structural integrity is confirmed using:
  • X-ray Crystallography : Resolves adamantane-pyridyl spatial arrangement (e.g., ORTEP-3 software for crystallographic visualization) .

Advanced: How can researchers optimize low yields in the final coupling step?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu systems) improve coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of adamantane intermediates .
  • Temperature Control : Maintaining reflux conditions (e.g., 80–100°C) minimizes side products .
    For example, substituting DCM with DMF increased yield from 51% to 73% in analogous adamantane-triazole syntheses .

Advanced: How should researchers address discrepancies in NMR data between synthetic batches?

Answer:
Data inconsistencies may arise from residual solvents or diastereomeric impurities. Methodological solutions:

  • Deuterated Solvent Exchange : Ensure complete removal of DMF or DMSO via repeated lyophilization .
  • Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping peaks .
  • Orthogonal Analytics : Pair NMR with IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced: What strategies are recommended for evaluating its biological activity in in vitro assays?

Answer:
While direct biological data for this compound is limited, analogous adamantane-carboxamides suggest:

  • Targeted Assays : Screen against enzymes/receptors (e.g., serotonin receptors) using fluorescence polarization or SPR .
  • Solubility Optimization : Use co-solvents (e.g., 10% DMSO in PBS) to overcome hydrophobicity .
  • Metabolic Stability : LC-MS/MS to monitor degradation in liver microsomes .

Advanced: How can researchers resolve contradictions in mass spectrometry and elemental analysis data?

Answer:
Contradictions often arise from isotopic interference (e.g., bromine’s ¹:¹ M/M+2 ratio) or non-stoichiometric hydration. Approaches include:

  • Isotopic Pattern Analysis : Validate HRMS peaks against theoretical bromine/chlorine ratios (e.g., m/z 500.0 for [M+2]⁺ in C₂₂H₂₀BrN₅O₄) .
  • Combustion Analysis : Cross-check carbon/hydrogen percentages with calculated elemental composition .

Basic: What are the storage and handling protocols for this compound?

Answer:

  • Storage : -20°C under inert gas (argon) to prevent oxidation of the adamantane core .
  • Handling : Use anhydrous conditions (glovebox) for hygroscopic intermediates .

Advanced: What computational tools support mechanistic studies of its reactivity?

Answer:

  • DFT Calculations : Gaussian or ORCA software to model transition states in carboxamide bond formation .
  • Molecular Docking : AutoDock Vina predicts binding modes with biological targets (e.g., 5-HT₁A receptors) .

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